molecular formula C20H25NO3 B8815290 Traxoprodil

Traxoprodil

Cat. No.: B8815290
M. Wt: 327.4 g/mol
InChI Key: QEMSVZNTSXPFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Traxoprodil is a useful research compound. Its molecular formula is C20H25NO3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol

InChI

InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3

InChI Key

QEMSVZNTSXPFJA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an appropriate flask maintained under a nitrogen atmosphere, 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (189.5 g, 0.58 mol) and methanol (3.8 L) were added. The mixture was heated to 50-55° C. and then D-(−)-tartaric acid (87.0 g , 0.58 mol) was added. The mixture was heated at reflux (˜65° C.) for 5 hours. The slurry was cooled at 30-35° C. and then granulated for 1 hour at 30-35° C. The product was filtered and the cake was washed with fresh methanol (135 mL). The wet cake was sampled for a chiral HPLC assay to determine enantiomeric impurity levels. The wet cake was suspended in methanol (1.6 L), and the resulting slurry was heat at reflux (˜65° C.) under a nitrogen atmosphere for 5 hours. The slurry was cooled to 30-35° C., granulated for 1 hour at 30-35° C. and then filtered. The filter cake was washed with methanol (136 mL) and then dried in vacuo at 40-45° C. for 18-24 hours. A sample was assayed by chiral HPLC. The D-(−)-tartrate salt of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (118.0 g) was obtained in 43% weight yield. At times, as the results show in Table 1 above an additional methanol reslurry is required to decrease the amount of the (1R,2R)-enantiomer impurity below 2.5%.
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3.8 L
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87 g
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Synthesis routes and methods II

Procedure details

A preferred compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol ((1S,2S) free base), and its tartrate salt, can be prepared as described in U.S. Pat. No. 5,272,160, referred to above. The resolution of racemic 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol to form the (1S,2S) free base and the corresponding (1R,2R) enantiomer can be carried out as described in U.S. provisional patent application entitled "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-3-yl)-1-Propanol Methanesulfonate Trihydrate", referred to above, and as exemplified in Example 1 below.
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